molecular formula C18H20N4O4S2 B2643103 4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1021112-72-0

4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2643103
CAS RN: 1021112-72-0
M. Wt: 420.5
InChI Key: NOPNRQYIKBKBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H20N4O4S2 and its molecular weight is 420.5. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide and its derivatives have shown promise in the field of anticancer research. Notably, derivatives of 1,3,4-oxadiazole compounds have been synthesized and evaluated against various cancer cell lines, such as breast cancer (MCF-7), lung cancer (A549), colon cancer (Colo-205), and ovarian cancer (A2780), demonstrating moderate to excellent anticancer activities. Some derivatives even displayed higher activity than the reference drug etoposide, marking them as potential candidates for further anticancer drug development (Ravinaik et al., 2021). Furthermore, 1,3,4-oxadiazole derivatives synthesized from Schiff base, when evaluated for anticancer activity, showed promising results against a breast cancer cell line, indicating their relevance in cancer treatment research (Salahuddin et al., 2014).

Nematocidal Activities

Research has also delved into the nematocidal properties of 1,3,4-oxadiazole derivatives. Compounds containing a 1,3,4-thiadiazole amide group exhibited significant nematocidal activities, particularly against Bursaphelenchus xylophilus. These compounds not only reduced the mobility and respiration of the nematodes but also showed druggability properties comparable to commercial nematicides, suggesting their potential as lead compounds in the development of new nematicides (Liu et al., 2022).

Antiplasmodial Activities

Moreover, acyl derivatives of 1,3,4-oxadiazoles have been recognized for their antiplasmodial activities. Certain derivatives have shown activity against strains of Plasmodium falciparum, responsible for malaria. The structure–activity relationships revealed that benzamides with specific substituent patterns exhibited promising activity and low cytotoxicity, underlining their potential in antimalarial drug development (Hermann et al., 2021).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c1-3-22(4-2)28(24,25)15-9-7-13(8-10-15)17(23)19-18-21-20-16(26-18)12-14-6-5-11-27-14/h5-11H,3-4,12H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPNRQYIKBKBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diethylsulfamoyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

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